molecular formula C19H26ClNO2 B6102867 4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride

4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride

Cat. No.: B6102867
M. Wt: 335.9 g/mol
InChI Key: CSRDXELLNGZLED-UHFFFAOYSA-N
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Description

4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a naphthalen-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride typically involves the reaction of morpholine with a naphthalen-2-yloxyalkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the naphthalene ring or morpholine ring.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a wide range of applications in organic synthesis and pharmaceuticals.

    Naphthalen-2-yloxyalkyl derivatives: Compounds with similar structural features but different functional groups or substituents.

Uniqueness

4-(5-Naphthalen-2-yloxypentyl)morpholine;hydrochloride is unique due to its specific combination of a morpholine ring and a naphthalen-2-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

4-(5-naphthalen-2-yloxypentyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1(4-10-20-11-14-21-15-12-20)5-13-22-19-9-8-17-6-2-3-7-18(17)16-19;/h2-3,6-9,16H,1,4-5,10-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRDXELLNGZLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCOC2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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